molecular formula C9H17N3O2 B7780026 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one

Cat. No.: B7780026
M. Wt: 199.25 g/mol
InChI Key: ANMSVTXATSIOEY-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one is a piperazine-derived compound featuring a ketone group at the propan-1-one position and an acetylated piperazine moiety. Its molecular formula is C₉H₁₇N₃O₂·HCl (as a hydrochloride salt), with a molecular weight of 235.71 g/mol . It has been utilized as an intermediate in the synthesis of inhibitors targeting enzymes like the AAA ATPase p97 .

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMSVTXATSIOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 1-(piperazin-1-yl)propan-1-one derivatives , which are frequently modified to enhance biological activity, solubility, or target specificity. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Noted Biological Activity/Application References
1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one 4-Acetylpiperazine, 3-amino-propanone 235.71 (HCl salt) Intermediate for p97 inhibitors
3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one 4-Isopropylpiperazine, indole-phenyl-piperidine ~520 (estimated) Potent p97 ATPase inhibitor (IC₅₀ = 30 nM)
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one 4-Benzylpiperazine, 3-(4-chlorophenyl)-3-phenylpropanone 424.93 Antipsychotic potential (dopamine receptor binding)
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one 3-Chloro-5-(trifluoromethyl)pyridine, thiophene-thioether 467.90 Anticancer activity (kinase inhibition)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl, cinnamoyl group 538.62 Antimicrobial and neuroprotective properties

Key Structural Differences

Electron-withdrawing groups (e.g., trifluoromethylpyridine in ) enhance lipophilicity and metabolic stability, whereas the 3-amino group in the target compound improves aqueous solubility .

Propanone Modifications: Bulky aryl groups (e.g., 3-(4-chlorophenyl)-3-phenyl in ) increase steric hindrance, likely affecting receptor binding . Cinnamoyl moieties () introduce planar conjugated systems, enabling π-π stacking interactions with biological targets .

Biological Activity

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one is a compound that exhibits significant biological activity, particularly in the context of cancer research and cellular signaling. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H16N2O2C_{12}H_{16}N_{2}O_{2} and features an acetyl group and an amino group attached to a piperazine ring. Its structure is critical for its biological interactions and therapeutic potential.

This compound primarily interacts with poly (ADP-ribose) polymerase (PARP), an enzyme essential for DNA repair. By inhibiting PARP, the compound leads to:

  • Increased DNA damage : This results in enhanced apoptosis in cancer cells, particularly in breast cancer models.
  • Modulation of cell signaling pathways : It influences various cellular processes by altering gene expression and metabolic pathways.

Biological Activity Overview

The compound has been studied for its effects on different cell types and its potential as a therapeutic agent. The following table summarizes key findings related to its biological activity:

Cell Type Effect Observed Mechanism Reference
Human Breast Cancer CellsInduction of apoptosisPARP inhibition leading to caspase activation
Xenograft ModelsDelayed tumor growthAntiangiogenic effects
Various Cell LinesModulation of cell signalingInteraction with specific enzymes

Case Study 1: Breast Cancer

In a study involving human breast cancer cells, this compound was shown to significantly inhibit cell proliferation and induce apoptosis. The mechanism involved the cleavage of PARP and activation of caspases, which are critical for programmed cell death.

Case Study 2: Tumor Growth Inhibition

Another investigation revealed that this compound effectively delayed tumor growth in xenograft models. The antiangiogenic properties were attributed to its ability to inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor vascularization .

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

  • Low doses : Effective inhibition of target enzymes with minimal toxicity.
  • High doses : Increased cytotoxicity leading to significant apoptosis in cancer cells.

Stability and Chemical Reactions

The compound exhibits stability under various laboratory conditions but can degrade under extreme pH or temperature. It can undergo several chemical reactions, including oxidation and reduction, which may alter its biological activity:

Reaction Type Reagents Used Products Formed
OxidationHydrogen peroxideCarboxylic acids or ketones
ReductionLithium aluminum hydride (LiAlH4)Amines or alcohols
SubstitutionAlkyl halides in the presence of a baseVarious substituted derivatives

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